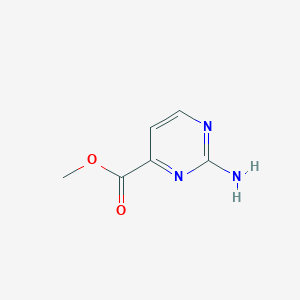
Methyl 2-aminopyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 2-aminopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Crystal Structure Prediction and Intermolecular Interactions Methyl 2-aminopyrimidine-4-carboxylate has been studied for its role in crystal structure prediction. The compound's intermolecular interactions with various groups, such as carboxylates, are essential for understanding and predicting crystal structures. Collins, Wilson, and Gilmore (2010) explored these interactions using cluster analysis and multivariate statistics, highlighting the compound's potential in aiding crystal structure prediction (Collins, Wilson, & Gilmore, 2010).
Molecular Cocrystals Formation Research by Lynch et al. (1998) focused on the preparation and characterization of molecular adducts of 2-aminopyrimidine with heterocyclic carboxylic acids. Their study, utilizing X-ray powder diffraction and single-crystal X-ray diffraction methods, contributes to understanding the structural aspects of these molecular cocrystals (Lynch et al., 1998).
Co-Crystal Formation with Carboxylic Acids Chinnakali et al. (1999) investigated the formation of co-crystals involving 2-aminopyrimidine and carboxylic acid groups. Their study revealed the formation of infinite hydrogen-bonded chains, contributing to the understanding of supramolecular structures in such compounds (Chinnakali et al., 1999).
Mass Spectra and Structural Analysis The mass spectra of methyl- and halo-substituted 2- and 4-aminopyrimidines, including this compound, were examined by Khmel’nitskiĭ et al. (1973). This study provides insights into the structural properties of these compounds, influencing their potential applications in various scientific fields (Khmel’nitskiĭ et al., 1973).
Organic Synthesis and Reactivity Imafuku, Miyashita, and Kikuchi (2003) explored the reactivity of this compound in organic synthesis. Their work sheds light on the synthesis pathways and chemical reactions involving this compound, which can be critical for developing new pharmaceuticals and materials (Imafuku, Miyashita, & Kikuchi, 2003).
Dimroth Rearrangement Studies The compound's behavior in the Dimroth rearrangement, a chemical rearrangement process, was studied by Brown and Paddon-Row (1967). This research provides essential insights into the chemical behavior and stability of this compound under different conditions (Brown & Paddon-Row, 1967).
Safety and Hazards
“Methyl 2-aminopyrimidine-4-carboxylate” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mecanismo De Acción
Target of Action
Methyl 2-aminopyrimidine-4-carboxylate is a derivative of 2-aminopyrimidine 2-aminopyrimidine derivatives have been shown to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may target organisms causing sleeping sickness and malaria.
Mode of Action
It’s known that 2-aminopyrimidine derivatives interact with their targets to inhibit their growth and proliferation
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that it may affect the biochemical pathways of Trypanosoma brucei and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively.
Result of Action
Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives play crucial roles in various biochemical reactions They can interact with a variety of enzymes and proteins, influencing their function and activity
Cellular Effects
Pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways
Propiedades
IUPAC Name |
methyl 2-aminopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOYDMXENEUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728517 | |
| Record name | Methyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-66-1 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2164-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)
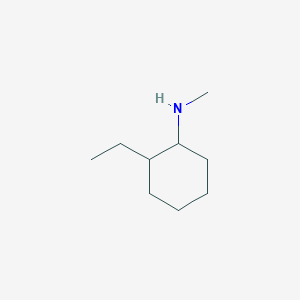

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
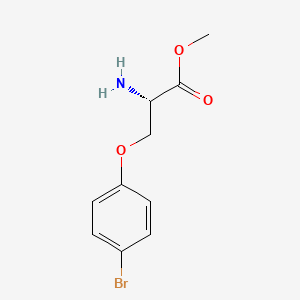
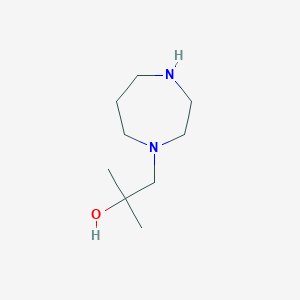

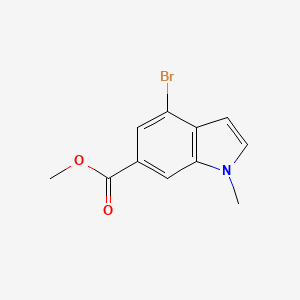

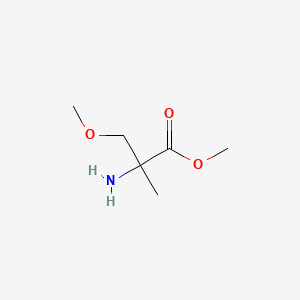
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)
